N-Boc-2-Hydroxydimethylsilanyl-pyrrole

Catalog No.
S763395
CAS No.
879904-82-2
M.F
C11H19NO3Si
M. Wt
241.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-2-Hydroxydimethylsilanyl-pyrrole

CAS Number

879904-82-2

Product Name

N-Boc-2-Hydroxydimethylsilanyl-pyrrole

IUPAC Name

tert-butyl 2-[hydroxy(dimethyl)silyl]pyrrole-1-carboxylate

Molecular Formula

C11H19NO3Si

Molecular Weight

241.36 g/mol

InChI

InChI=1S/C11H19NO3Si/c1-11(2,3)15-10(13)12-8-6-7-9(12)16(4,5)14/h6-8,14H,1-5H3

InChI Key

RLDVDBYGGISJNL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)O

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)O

The exact mass of the compound N-Boc-2-Hydroxydimethylsilanyl-pyrrole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Boc-2-hydroxydimethylsilanyl-pyrrole (CAS 879904-82-2) is a specialized organosilicon reagent designed for palladium-catalyzed Hiyama-Denmark cross-coupling reactions. As a dimethylsilanol derivative of N-Boc-protected pyrrole, it serves as a structurally robust alternative to traditional pyrrole-2-boronic acids and trialkylsilanes. The compound leverages the reactivity of the dimethylsilanol group, which can be activated by mild Brønsted bases to form a nucleophilic silanolate, bypassing the need for fluoride activators required by conventional trialkylsilane reagents [1]. Its N-Boc protection directs the initial metalation for scalable synthesis and significantly enhances the stability of the pyrrole core against protodesilylation, providing a quantifiable advantage when synthesizing 2-aryl and 2-heteroaryl pyrrole motifs in pharmaceutical and materials research [2].

Attempting to substitute N-Boc-2-hydroxydimethylsilanyl-pyrrole with generic alternatives like N-Boc-pyrrole-2-boronic acid or unprotected pyrrole silanes introduces severe process liabilities. Pyrrole-2-boronic acids are highly prone to rapid protodeboronation under standard basic cross-coupling conditions, often leading to >50% degradation to the reduced pyrrole and necessitating the use of expensive MIDA-boronate masking strategies to maintain viability[1]. Similarly, substituting with standard trialkylsilanes (such as trimethylsilyl-pyrrole) mandates the use of fluoride sources (like TBAF) for activation, which aggressively cleaves orthogonal silyl protecting groups in complex substrates[2]. Procurement of this specific dimethylsilanol avoids these functional incompatibilities, providing a bench-stable, fluoride-free coupling partner that ensures reproducible yields.

Elimination of Protodeboronation and Hydrolytic Degradation

A critical differentiator for N-Boc-2-hydroxydimethylsilanyl-pyrrole is its bench stability and resistance to hydrolytic cleavage compared to boron-based analogs. While N-Boc-pyrrole-2-boronic acid is highly susceptible to protodeboronation under basic conditions—often requiring MIDA masking to prevent >50% degradation—the dimethylsilanol derivative can be isolated as a free-flowing solid that remains stable for months at room temperature[1]. In comparative methodologies, silanolates exhibit near-quantitative retention of the functional group prior to transmetalation, whereas unoptimized boronic acid couplings suffer rapid C-B bond cleavage [2].

Evidence DimensionShelf-life and coupling stability
Target Compound DataStable for >months at room temp; resists protodesilylation
Comparator Or BaselineN-Boc-pyrrole-2-boronic acid (>50% protodeboronation degradation under basic conditions)
Quantified DifferenceNear-complete elimination of premature hydrolytic cleavage
ConditionsBasic cross-coupling environments (e.g., NaOt-Bu, NaH)

Procurement of the silanol eliminates the need for complex, just-in-time reagent synthesis or expensive MIDA-boronate alternatives, reducing supply chain and operational risks.

Fluoride-Free Cross-Coupling Compatibility

Traditional organosilicon cross-coupling relies on trialkylsilanes or alkoxysilanes, which strictly require fluoride activators (e.g., TBAF) that destroy silyl ethers used elsewhere in the molecule. N-Boc-2-hydroxydimethylsilanyl-pyrrole bypasses this limitation. It can be activated by mild Brønsted bases (such as TMSOK or NaH) to form a reactive sodium silanolate, achieving cross-coupling yields of 82–84% with aryl iodides without any fluoride additives [1]. This basic activation strategy allows for 100% retention of orthogonal silyl protecting groups when coupling complex, multi-functionalized intermediates [2].

Evidence DimensionActivator requirement and protecting group tolerance
Target Compound DataBase-activated, 82-84% yield, fluoride-free
Comparator Or BaselineTrimethylsilyl-pyrrole (Strictly fluoride-activated)
Quantified Difference100% retention of orthogonal silyl protecting groups vs complete cleavage
ConditionsPalladium-catalyzed cross-coupling of highly functionalized substrates

Enables the use of this reagent in late-stage functionalization of complex APIs where fluoride would destroy existing structural elements.

Scalable Manufacturability and Precursor Yield

The manufacturability of the cross-coupling precursor itself is a major procurement consideration. The synthesis of N-Boc-2-hydroxydimethylsilanyl-pyrrole utilizes a reproducible, noncryogenic directed lithiation of N-Boc-pyrrole followed by trapping with dimethyldichlorosilane and mild hydrolysis. This process reliably delivers the silanol in >71% yield and has been proven scalable to >50 mmol batches without loss of efficiency [1]. In contrast, the synthesis and isolation of highly pure pyrrole-2-boronic acids often suffer from poor isolation yields and require strictly cryogenic temperatures to prevent isomerization or decomposition.

Evidence DimensionPrecursor synthesis scalability
Target Compound Data>71% yield, noncryogenic, >50 mmol scale
Comparator Or BaselinePyrrole-2-boronic acids (Low isolation yields, strictly cryogenic requirements)
Quantified DifferenceSuperior scalability and lower manufacturing cost profile
ConditionsDirected metalation and electrophilic trapping protocols

High scalability and noncryogenic production make the silanol a more cost-effective and reliable raw material for industrial scale-up.

Late-Stage Functionalization of Complex Pharmaceuticals

Because N-Boc-2-hydroxydimethylsilanyl-pyrrole undergoes cross-coupling under strictly fluoride-free basic conditions, it is the appropriate choice for installing 2-pyrrole motifs onto complex API intermediates that contain sensitive silyl ether protecting groups (e.g., TBS, TIPS). This orthogonality prevents the need for protecting group swapping, streamlining synthetic routes [1].

Synthesis of Electron-Deficient Aryl-Pyrrole Materials

The preformed sodium silanolate of this compound exhibits quantified reactivity (82-84% yield) toward electron-deficient aryl iodides and bromides. It is recommended for the synthesis of advanced organic electronic materials where traditional Suzuki couplings fail due to the rapid protodeboronation of the pyrrole partner [2].

Library Generation via Iterative Cross-Coupling

The bench stability of the isolated silanol and its corresponding silanolate salts makes it highly suitable for automated or parallel library synthesis in medicinal chemistry. Unlike boronic acids that degrade in solution over time, the stable silanolate can be stored and used reliably across multiple parallel palladium-catalyzed coupling reactions to generate diverse 2-arylpyrrole libraries [1].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Boc-2-Hydroxydimethylsilanyl-pyrrole

Dates

Last modified: 08-15-2023

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